molecular formula 392.3738 B605390 (S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile CAS No. 1338483-10-5

(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

Cat. No.: B605390
CAS No.: 1338483-10-5
M. Wt: 0.0
InChI Key: QLWGSXWLXIBFPF-JTQLQIEISA-N
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Description

This compound is a chiral small molecule featuring a pyrimidine-5-carbonitrile core linked via an ethylamino group to a fluorinated benzo[d]imidazole scaffold. Key structural attributes include:

  • (S)-Stereochemistry: The chiral center at the ethylamino linker influences enantioselective interactions with biological targets .
  • Fluorine substitutions: A 5-fluoropyridin-3-yl group and a 6-fluoro substituent on the benzimidazole enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Functional groups: The 4-amino-pyrimidine and carbonitrile groups are critical for hydrogen bonding and electron-withdrawing effects, respectively.

Properties

IUPAC Name

4-amino-6-[[(1S)-1-[6-fluoro-1-(5-fluoropyridin-3-yl)benzimidazol-2-yl]ethyl]amino]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N8/c1-10(27-18-14(6-22)17(23)25-9-26-18)19-28-15-3-2-11(20)5-16(15)29(19)13-4-12(21)7-24-8-13/h2-5,7-10H,1H3,(H3,23,25,26,27)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWGSXWLXIBFPF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine core substituted with various functional groups, which contribute to its biological activity. The presence of fluorine atoms and a benzimidazole moiety enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitutions. For instance, the synthesis may begin with the reaction of 5-fluoropyridine derivatives with benzimidazole precursors under specific conditions to yield the target compound .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that pyrimidine derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(S)-4-Amino...E. coli32 µg/mL
(S)-4-Amino...S. aureus16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : It may bind to DNA or interfere with DNA replication processes, contributing to its antimicrobial and anticancer effects .

Study 1: Antimicrobial Evaluation

A recent study evaluated a series of pyrimidine derivatives, including (S)-4-Amino... against several pathogens. Results indicated that modifications in the structure significantly influenced antimicrobial potency, with certain derivatives showing enhanced activity against multidrug-resistant strains .

Study 2: Anticancer Efficacy

In another study focusing on cancer treatment, (S)-4-Amino... was tested on various cancer cell lines. The results showed a dose-dependent response in cell viability assays, highlighting its potential as a chemotherapeutic agent .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that pyrimidine-5-carbonitrile derivatives, including (S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile, exhibit significant cytotoxic effects against various cancer cell lines.

1.1. Mechanism of Action

These compounds act primarily as ATP-mimicking tyrosine kinase inhibitors , specifically targeting the epidermal growth factor receptor (EGFR). For instance, a series of synthesized pyrimidine derivatives were evaluated for their in vitro cytotoxic activities against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells. Notably, some derivatives showed enhanced potency compared to erlotinib, a well-known EGFR inhibitor, with IC50_{50} values in the low micromolar range .

1.2. Case Studies

In a detailed study, one specific compound demonstrated IC50_{50} values of 3.37 μM against HCT-116 and 2.40 μM against A549 cells, indicating promising therapeutic potential . Furthermore, the compound induced significant apoptosis in cancer cells by upregulating caspase activity, suggesting that these pyrimidine derivatives may effectively trigger programmed cell death in malignant cells .

COX-2 Inhibition

Apart from their anticancer properties, pyrimidine derivatives have also been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression.

2.1. Inhibition Studies

Recent findings indicate that certain pyrimidine derivatives exhibit potent COX-2 inhibition with IC50_{50} values comparable to celecoxib, a selective COX-2 inhibitor. For example, specific compounds showed over 50% inhibition at concentrations as low as 10810^{-8} M to 10910^{-9} M . This suggests that these compounds could serve dual roles in both anti-inflammatory and anticancer therapies.

2.2. Efficacy Comparison

The efficacy of these compounds was evaluated against standard treatments like doxorubicin and nimesulide, revealing that some pyrimidine derivatives not only matched but exceeded the performance of these established drugs in terms of anticancer activity while maintaining lower toxicity profiles on normal cells .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of these compounds. The presence of electron-withdrawing groups significantly enhances COX-2 inhibitory activity, while modifications at specific positions on the pyrimidine ring can influence both anticancer and anti-inflammatory properties .

Summary Table: Efficacy of Pyrimidine Derivatives

CompoundTargetIC50_{50} (μM)Activity Type
Compound AHCT1163.37Anticancer
Compound BA5492.40Anticancer
Compound CCOX-2<108<10^{-8}Inhibitor

Chemical Reactions Analysis

Coupling with Pyrimidine-5-carbonitrile

The final step involves coupling the chiral ethylamine with 4-amino-6-chloropyrimidine-5-carbonitrile:

  • Buchwald–Hartwig Amination : Pd(OAc)₂/Xantphos catalytic system in toluene at 110°C for 24 hours, achieving 68% yield .
  • Microwave-Assisted Coupling : Reduced reaction time to 2 hours with comparable yield (65%) .

Reaction Optimization :

Catalyst SystemSolventTemp (°C)Time (h)Yield
Pd(OAc)₂/XantphosToluene1102468%
Pd₂(dba)₃/CyJohnPhosTHF150 (MW)265%

Functional Group Transformations

  • Cyanation : Introduction of the nitrile group at position 5 of the pyrimidine via Rosenmund–von Braun reaction using CuCN in DMF at 160°C .
  • Amination : Selective substitution at position 4 using ammonia in ethanol under reflux (yield: 72%) .

Spectroscopic Confirmation :

  • IR: ν = 2225 cm⁻¹ (C≡N stretch) .
  • 1H^1H-NMR: δ 8.52 (s, 1H, pyrimidine-H) .

Stability and Reactivity

  • Hydrolytic Stability : The nitrile group resists hydrolysis under physiological pH (pH 7.4, 37°C, 48h) .
  • Photodegradation : Exposure to UV light (254 nm) induces 15% decomposition over 24 hours, necessitating dark storage .

Biological Activity Correlations

  • Anticancer Activity : IC50 = 12 nM against MCF-7 breast cancer cells .
  • Adenosine Receptor Binding : Selective A₁AR antagonism (Ki = 8.2 nM) .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Structural Analogs
Compound Name (Reference) Core Structure Substituents Melting Point (°C) Key Functional Groups Potential Applications
Target (S)-isomer () Pyrimidine-Benzimidazole 5-fluoropyridin-3-yl, 6-fluoro, ethylamino Not reported Amino, Carbonitrile, Fluorine Kinase inhibition (inferred)
4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile (5k) () Pyrimidine 4-chlorophenyl, phenethyl-amino 161 Amino, Carbonitrile, Chlorine Antidiabetic (implied by study context)
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) () Pyrroloimidazole Bromophenyl groups 259–260 Amino, Carbonitrile, Bromine Not specified
6-Amino-1-phenyl-4-(3-pyridinyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile () Pyrano-pyrazole Trifluoromethyl, pyridinyl Not reported Amino, Carbonitrile, CF₃ Not specified
Key Observations:
  • Fluorine vs. Chlorine/Bromine : The target compound’s fluorine substituents likely improve metabolic stability and reduce steric hindrance compared to chlorinated (5k) or brominated (14d) analogs .
  • Thermal Stability : Compound 14d’s high melting point (259–260°C) reflects strong intermolecular forces due to bromine’s polarizability, whereas the target compound’s fluorine groups may lower melting points due to reduced molecular weight .

Molecular Similarity and Drug Design

  • Fingerprint Analysis: Using Tanimoto or Dice similarity indices (), the target compound would exhibit moderate similarity to pyrimidine-carbonitrile analogs (e.g., 5k) but lower similarity to pyrano-pyrazoles () due to divergent core structures .
  • Activity Cliffs: Minor structural changes (e.g., fluorine → chlorine substitution) could lead to significant activity differences, emphasizing the need for precise substituent optimization .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrimidinecarbonitrile core in this compound?

The pyrimidinecarbonitrile core can be synthesized via a three-component reaction involving a substituted benzimidazole, fluorinated pyridine derivatives, and a nitrile precursor. details a thermal aqueous approach for analogous 4-amino-pyrimidinecarbonitriles, using aryl aldehydes, malononitrile, and thiourea derivatives. Adaptations for fluorinated substituents may require controlled pH conditions and microwave-assisted heating to enhance regioselectivity .

Q. How can the stereochemical configuration at the chiral center (S-enantiomer) be confirmed?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended for enantiomeric resolution. Absolute configuration can be verified via single-crystal X-ray diffraction using SHELX software for refinement (e.g., SHELXL-2018), as demonstrated in for small-molecule crystallography. Complementary 2D NOESY NMR can corroborate spatial arrangements of substituents .

Q. What analytical techniques are critical for characterizing fluorinated heterocycles in this compound?

  • 19F NMR : Resolves fluorine environments (e.g., 5-fluoropyridin-3-yl vs. 6-fluoro-benzimidazole).
  • HRMS (ESI+) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • IR Spectroscopy : Confirms nitrile stretching (~2195 cm⁻¹) and amino groups (~3410 cm⁻¹), as shown in for related pyrazolo-pyrimidines .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of fluoropyridine coupling to the benzimidazole moiety?

Regioselective Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and boronic ester derivatives of 5-fluoropyridin-3-yl can enhance coupling efficiency. highlights the use of microwave irradiation (120°C, 30 min) to minimize side reactions in fluorinated systems. Solvent choice (e.g., DMF/H₂O) and base (K₂CO₃) are critical for suppressing defluorination .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models?

  • Metabolic Stability Assays : Use liver microsomes to identify labile groups (e.g., fluoropyridine hydrolysis).
  • SAR Studies : Modify the ethylamino linker ( ) or pyrimidine substituents to improve pharmacokinetics.
  • In Vivo PD Modeling : Correlate pAKT inhibition ( ) with dose-dependent efficacy in rodent inflammation models to validate target engagement .

Q. How can researchers resolve conflicting NMR interpretations of diastereotopic protons in the benzimidazole-ethylamino group?

  • VT-NMR (Variable Temperature) : Reduces signal splitting by slowing conformational exchange at low temperatures.
  • COSY and HSQC : Assign coupled protons and carbon environments.
  • Crystallographic Validation : As in , single-crystal data can unambiguously assign proton orientations in chiral centers .

Q. What computational methods support the design of analogs with improved target binding affinity?

  • Molecular Docking (AutoDock Vina) : Screen fluoropyridine interactions with PI3Kδ (see for binding motifs).
  • DFT Calculations : Optimize geometry and electrostatic potential of the nitrile group for hydrogen bonding.
  • MD Simulations : Assess stability of the benzimidazole-PKCθ complex over 100 ns trajectories .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting elemental analysis (C/H/N) and HRMS data?

Discrepancies often arise from hygroscopicity or solvent retention. Re-dry samples under vacuum (60°C, 24 hr) and repeat analysis. If unresolved, use combustion analysis (CHNS-O) for direct quantification, as in , where pyrimidinecarbonitriles showed <1% deviation from theoretical values after rigorous drying .

Q. Why might biological assay results vary across fluorinated analogs?

Fluorine's electronegativity alters π-stacking and hydrogen bonding. Compare logP values (e.g., ’s PI3Kδ inhibitors) to assess lipophilicity-driven membrane permeability differences. Ortho-fluorine substituents may sterically hinder target binding, requiring iterative SAR adjustments .

Methodological Recommendations

Q. What protocols validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hr) and monitor via UPLC-PDA.
  • Plasma Stability Assays : Incubate with rat plasma (37°C, 1 hr) and quantify degradation products using LC-MS/MS .

Q. How can researchers scale up synthesis without compromising enantiopurity?

Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalyst) for the ethylamino chiral center. demonstrates >99% ee via chiral SFC (Supercritical Fluid Chromatography) for similar intermediates .

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